CAY10444, also known as 2-Undecyl-thiazolidine-4-carboxylic acid, is a synthetic compound widely utilized in scientific research as a selective antagonist for the sphingosine-1-phosphate receptor 3 (S1PR3). [, , , , , , , , , , , , , , , , , , , , ] This receptor, belonging to a family of G protein-coupled receptors, plays a crucial role in mediating various cellular processes, including cell proliferation, migration, and survival. [, , , , , , , , , , , , , , , , , , , , ] CAY10444's ability to specifically block S1PR3 makes it a valuable tool for researchers to investigate the role of this receptor in both physiological and pathological conditions. [, , , , , , , , , , , , , , , , , , , , ]
CAY10444 is classified as a sphingosine-1-phosphate receptor antagonist. It specifically inhibits the S1PR3 subtype, which is implicated in numerous physiological and pathological processes, including immune response modulation and cancer progression.
The synthesis of CAY10444 involves several chemical steps, typically starting from readily available precursors. While detailed synthetic routes are proprietary, general methods include:
For instance, CAY10444 was prepared by dissolving it in DMSO to achieve a concentration suitable for biological assays, indicating that careful handling of solvents and concentrations is crucial for effective synthesis .
CAY10444 has a complex molecular structure that enables its specific interaction with S1PR3.
The compound's three-dimensional conformation plays a critical role in its pharmacological activity, influencing how it interacts with the receptor .
CAY10444 participates in several chemical reactions, primarily related to its role as a receptor antagonist:
These reactions are crucial for understanding how CAY10444 modulates biological functions at the cellular level.
The mechanism of action of CAY10444 involves its competitive inhibition of S1PR3:
This intricate interplay underscores the importance of S1PR3 in various physiological contexts.
CAY10444 exhibits several notable physical and chemical properties:
These properties are essential for designing experiments and interpreting results involving CAY10444 .
CAY10444 has several scientific applications:
CAY10444 (also known as BML-241) is a potent and selective sphingosine-1-phosphate receptor subtype 3 (S1PR3) antagonist. It competitively inhibits S1P binding at the orthosteric site, with a half-maximal inhibitory concentration (IC₅₀) of ~1 μM in S1P-stimulated calcium mobilization assays [2]. Unlike non-selective S1PR modulators (e.g., FTY720), CAY10444 exhibits minimal cross-reactivity with other S1P receptor subtypes (S1P₁, S1P₂, S1P₄, S1P₅) at concentrations ≤10 μM, as validated in recombinant receptor systems and native cell models [2] [5]. This specificity arises from its unique interaction with the S1PR3 extracellular loop 2 (ECL2) and transmembrane domain 5 (TM5), disrupting Gαq coupling and subsequent intracellular calcium release [2]. Structural analyses confirm that CAY10444 stabilizes an inactive S1PR3 conformation, preventing GDP-GTP exchange in G proteins [5].
Table 1: Selectivity Profile of CAY10444 for S1P Receptor Subtypes
Receptor Subtype | Calcium Mobilization IC₅₀ (μM) | ERK Phosphorylation Inhibition |
---|---|---|
S1PR1 | >10 | No effect |
S1PR2 | >10 | No effect |
S1PR3 | 0.8–1.2 | IC₅₀ = 1.5 μM |
S1PR4 | >10 | No effect |
S1PR5 | >10 | No effect |
CAY10444 suppresses pericyte proliferation by inhibiting S1PR3-driven Ras/ERK signaling. In cerebral ischemia models, S1P binding to S1PR3 activates Ras GTPase, triggering a phosphorylation cascade involving Raf, MEK, and extracellular signal-regulated kinase 1/2 (ERK1/2) [1] [9]. CAY10444 (0.5 mg/kg) reduces phospho-ERK (pERK) levels by >70% in peri-ischemic brain regions, directly attenuating pericyte migration and angiogenic sprouting [1]. This pathway modulation is critical for vascular remodeling, as pericytes exposed to CAY10444 exhibit 50% reduced collagen I invasion in 3D matrices due to ERK-dependent matrix metalloproteinase (MMP-2/9) downregulation [9]. Additionally, CAY10444 disrupts S1PR3-mediated crosstalk between pericytes and endothelial cells, impairing VEGF secretion and nitric oxide synthase (eNOS) activation [6].
S1PR3 functionally heterodimerizes with other GPCRs, enabling CAY10444 to indirectly modulate non-sphingolipid pathways:
CAY10444 exerts context-specific effects on stress kinases and cytoskeletal regulators:
Table 2: Context-Dependent Downstream Effects of CAY10444
Disease Model | p38 Modulation | Rho Kinase Effect | Akt Pathway | Functional Outcome |
---|---|---|---|---|
Cerebral Ischemia | Inhibition (↓60%) | Not reported | Transient inhibition | Reduced microglial activation |
Intracerebral Hemorrhage | Not reported | Inhibition | Inhibition | ↓ Neuronal apoptosis |
Oral Squamous Cell Carcinoma | Activation | Not reported | Inhibition (↓80%) | G2/M arrest, ↑ cisplatin sensitivity |
Breast Cancer (CAR-T combo) | Not reported | Not reported | Activation | ↑ Macrophage proinflammatory polarization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7